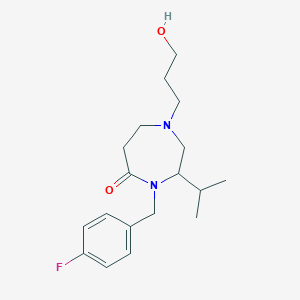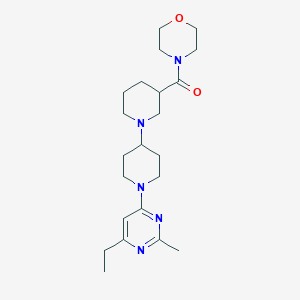![molecular formula C20H18N2O4 B5326927 {[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B5326927.png)
{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid, also known as AIAA, is a novel compound with potential applications in scientific research. AIAA is a derivative of indole-3-acetic acid (IAA), a natural plant hormone that regulates various physiological processes. AIAA has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Aplicaciones Científicas De Investigación
{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid has potential applications in scientific research, particularly in the fields of plant biology and medicine. In plant biology, this compound can be used to study the role of IAA in plant growth and development. This compound has been shown to stimulate root growth and enhance the resistance of plants to abiotic stress. In medicine, this compound has been shown to have anticancer and anti-inflammatory properties. This compound can also be used as a precursor for the synthesis of other compounds with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of {[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid is not fully understood. However, it is believed that this compound acts as an agonist of the IAA receptor, which regulates various physiological processes in plants and animals. This compound has been shown to stimulate the production of reactive oxygen species (ROS) and activate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In plants, this compound stimulates root growth and enhances the resistance of plants to abiotic stress. In animals, this compound has been shown to have anticancer and anti-inflammatory properties. This compound also has antioxidant properties and can protect cells from oxidative damage. This compound has been shown to regulate various signaling pathways, including the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and can be stored for long periods. This compound can be used in various assays, including cell proliferation, differentiation, and apoptosis assays. However, this compound has some limitations. It is not water-soluble and requires the use of organic solvents for its preparation and use. This compound can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of {[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid. One direction is to study the role of this compound in plant growth and development. Another direction is to study the anticancer and anti-inflammatory properties of this compound in animal models. This compound can also be used as a precursor for the synthesis of other compounds with potential therapeutic applications. The development of new synthesis methods for this compound and its derivatives can also expand its potential applications. Finally, the study of the mechanism of action of this compound can provide insights into the regulation of various physiological processes in plants and animals.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and its mechanism of action and biochemical effects have been studied extensively. This compound has potential applications in plant biology and medicine and can be used in various assays. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which can expand its potential applications and provide insights into the regulation of various physiological processes.
Métodos De Síntesis
{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid can be synthesized using various methods, including chemical synthesis and biotransformation. Chemical synthesis involves the reaction of indole-3-acetic acid with acetic anhydride and phenylacetic acid in the presence of a catalyst. Biotransformation involves the use of microorganisms or enzymes to convert IAA to this compound. Both methods have been used successfully to produce this compound in high yields.
Propiedades
IUPAC Name |
2-[[2-(3-acetylindol-1-yl)acetyl]amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13(23)16-11-22(17-10-6-5-9-15(16)17)12-18(24)21-19(20(25)26)14-7-3-2-4-8-14/h2-11,19H,12H2,1H3,(H,21,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFQARALCWYIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5326848.png)
![7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5326852.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B5326859.png)
![methyl 5-[(3-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B5326874.png)
![2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5326889.png)
![2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide](/img/structure/B5326900.png)
![N-[2-(2-fluorophenoxy)ethyl]-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5326905.png)
![4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine](/img/structure/B5326909.png)

![2-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5326917.png)
![2-(5-fluoro-2-methylphenyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5326924.png)
![ethyl 5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326939.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(3-methoxypiperidin-1-yl)nicotinamide](/img/structure/B5326951.png)